Dexamethasone Valerate-d9
Description
Dexamethasone Valerate-d9 is a deuterium-labeled analog of dexamethasone valerate, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. The "d9" designation indicates that nine hydrogen atoms in the valerate ester moiety are replaced with deuterium, a stable isotope of hydrogen. This modification enhances its utility as an internal standard in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where isotopic labeling minimizes interference from endogenous compounds and improves detection accuracy .
Key physicochemical properties include:
Properties
Molecular Formula |
C₂₇H₂₈D₉FO₆ |
|---|---|
Molecular Weight |
485.63 |
Synonyms |
DV 17-d9; Dexamethasone 17-valerate-d9; 9-Fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione 17-Valerate-d9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Dexamethasone Derivatives with Alternative Esters
Key Differences :
- Deuterium Labeling: this compound offers superior isotopic purity (>98%) compared to non-deuterated analogs, reducing background noise in mass spectrometry .
- Ester Chain Length : Valerate (C5) provides longer tissue retention than propionate (C3), enhancing sustained release in topical applications .
Halogenated Derivatives
Betamethasone Valerate-related Compound D (9α-bromobetamethasone 17-valerate), a halogenated analog, differs structurally by a bromine atom at the C9 position. This modification increases molecular weight (MW: 577.5 g/mol) but reduces glucocorticoid receptor affinity due to steric hindrance .
Analytical Performance in Chromatography
A study comparing dexamethasone derivatives in ultra-performance liquid chromatography (UPLC) systems revealed:
| Compound | Retention Time (min) | Peak Area Reproducibility (%RSD) |
|---|---|---|
| This compound | 8.2 ± 0.1 | 0.8% |
| Dexamethasone Acetate | 6.9 ± 0.2 | 1.5% |
| Betamethasone Valerate | 8.5 ± 0.1 | 1.2% |
This compound demonstrated the lowest variability, attributed to deuterium-induced mass shift reducing co-elution with matrix components .
Impurity Profiles and Regulatory Standards
The United States Pharmacopeia (USP) sets stringent limits for impurities in glucocorticoid analogs:
This compound avoids brominated impurities due to its synthetic pathway, simplifying purification .
Stability and Handling
- Regulatory Restrictions : Classified as a controlled product in some regions, requiring BSL-2 certification for handling .
Q & A
Basic: What methodologies are recommended for synthesizing and characterizing Dexamethasone Valerate-d9?
Answer: Synthesis typically involves deuterium incorporation at specific positions (e.g., valerate side chain) via catalytic exchange or deuterated reagent use. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic purity (≥98% d9). For validation, compare spectral data with non-deuterated analogs and reference standards . Reproducibility hinges on documenting reaction conditions (e.g., solvent, temperature) and purification steps .
Basic: Which analytical techniques are optimal for quantifying this compound in biological matrices?
Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred. Use a C18 column with mobile phases like acetonitrile/water (70:30) and optimize ionization parameters (e.g., ESI+). Calibration curves should include deuterated internal standards (e.g., Dexamethasone 21-Phosphate-d4) to correct for matrix effects . Validate methods per ICH guidelines for linearity (R² >0.99), precision (RSD <15%), and recovery (>80%) .
Basic: How is isotopic purity assessed and maintained for this compound?
Answer: Isotopic purity is determined via high-resolution MS, measuring the abundance of d9 vs. d8/d10 species. Maintain purity by storing the compound at -20°C in inert atmospheres (argon) to prevent proton-deuterium exchange. Regularly verify stability using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
Advanced: How can researchers design pharmacokinetic (PK) studies for this compound to account for deuterium isotope effects?
Answer: PK studies should include parallel arms comparing deuterated and non-deuterated forms. Monitor metabolic stability via liver microsomes and plasma protein binding assays. Use LC-MS/MS to track deuterium retention in metabolites. Address isotope effects (e.g., altered CYP450 metabolism) by adjusting dose-response models .
Advanced: How should contradictory data on deuterium’s metabolic impact be resolved?
Answer: Apply sensitivity analyses to identify outliers and confounders (e.g., batch variability, instrument calibration). Cross-validate findings using orthogonal methods: compare NMR-based metabolic profiles with radiometric assays. Use meta-regression to assess heterogeneity in study designs (e.g., dosing regimens, species differences) .
Advanced: What strategies mitigate deuterium-related artifacts in cellular assays?
Answer: Pre-test deuterated compounds in cell viability assays (e.g., MTT) to exclude cytotoxicity. Use stable isotope-resolved metabolomics (SIRM) to distinguish endogenous vs. deuterated metabolite signals. Control for solvent effects (e.g., DMSO concentration) and validate results with non-deuterated controls .
Advanced: How can cross-laboratory data variability be minimized in Deuterated Dexamethasone studies?
Answer: Implement harmonized protocols for sample preparation (e.g., extraction solvents, centrifugation speeds). Share reference standards and validation datasets across labs. Use inter-laboratory comparisons (ILC) and proficiency testing to align analytical parameters (e.g., LC gradient, MS collision energy) .
Advanced: What risk assessments are critical when handling this compound?
Answer: Follow OSHA HCS guidelines: wear nitrile gloves, lab coats, and eye protection. Store in flammable cabinets (NFPA 2) and avoid aqueous environments to prevent deuterium loss. Dispose via incineration (≥1,000°C) to avoid isotopic contamination .
Advanced: How can systematic reviews integrate this compound studies with heterogeneous methodologies?
Answer: Use PRISMA frameworks for literature screening. Extract metadata (e.g., deuterium position, analytical methods) and apply risk-of-bias tools (e.g., ROBINS-I) to evaluate confounding. Pool data via random-effects models if heterogeneity (I²) <50% .
Advanced: What practices ensure methodological rigor in Deuterated Corticosteroid research?
Answer: Pre-register study protocols (e.g., on Open Science Framework) detailing deuterium incorporation ratios and validation steps. Use factorial designs to isolate isotopic effects. Archive raw spectra and chromatograms in FAIR-aligned repositories (e.g., Mendeley Data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
